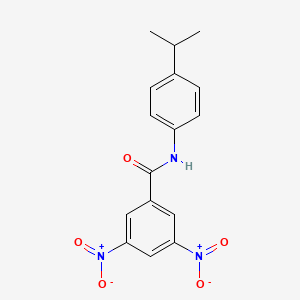

![molecular formula C22H20N2O7S B4617766 4-(acetylamino)phenyl [5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4617766.png)

4-(acetylamino)phenyl [5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Overview

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including structures akin to 4-(acetylamino)phenyl [5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, involves cyclocondensation reactions of thioureas with dimethylacetylenedicarboxylate (DMAD) in methanol, yielding compounds in excellent yields. These syntheses are characterized by their efficiency and the ability to introduce various substituents, enhancing the compound's biological activity (Sher Ali et al., 2012).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been elucidated through spectroscopic techniques and, in some instances, confirmed by X-ray crystallography. These compounds exhibit a planar conformation that is crucial for their interaction with biological targets, such as enzymes involved in diabetic complications or cancer (Y. Mabkhot et al., 2019).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, including cyclization, acylation, and condensation, to introduce different functional groups. These reactions are essential for the modulation of the compound's biological activity and solubility. The presence of electron-withdrawing or electron-donating substituents significantly influences the compound's reactivity and interaction with biological targets (Nazar Trotsko et al., 2018).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, including melting points, solubility, and crystalline structure, are influenced by the substituents attached to the thiazolidinone core. X-ray crystallography has revealed that these compounds often crystallize as dimers, stabilized by hydrogen bonding, which is indicative of their solid-state behavior and may affect their dissolution rate and bioavailability (M. J. Jedrzejas et al., 1995).

Chemical Properties Analysis

Thiazolidinone derivatives demonstrate a range of chemical properties, including acidity/basicity, nucleophilicity, and electrophilicity, attributed to the thiazolidinone core and the substituents' nature. These properties are crucial for the compounds' mechanism of action, as they dictate the interaction with biological macromolecules, affecting their pharmacological activity (S. G. Nayak & B. Poojary, 2019).

Scientific Research Applications

Anticancer Potential

The thiazolidinone ring, a core structure in these compounds, is reported to possess a broad spectrum of biological activities, including anticancer potential. A study by Mabkhot et al. (2019) demonstrates the synthesis and moderate cytotoxic activity of thiazolidinone derivatives, suggesting their application in cancer research (Mabkhot, Alharbi, Al-showiman, Soliman, Kheder, Frey, Asayari, Muhsinah, Algarni, 2019).

Antimicrobial Activity

Compounds featuring the thiazolidinone moiety have also shown promise in antimicrobial applications. Trotsko et al. (2018) synthesized a series of thiazolidinone derivatives that exhibited antibacterial activity, particularly against Gram-positive bacteria, highlighting their potential as antibacterial agents (Trotsko, Kosikowska, Paneth, Wujec, Malm, 2018).

Antitumor Activities

Further exploring the therapeutic potential, El-Shenawy (2016) investigated nitrogen heterocycles, including thiazolidinone derivatives, for their antitumor activities. The study found that some synthesized compounds exhibited antimicrobial activity and cytotoxic effects on several tumor cell lines, underscoring their applicability in antitumor therapy (El-Shenawy, 2016).

Molecular Docking and Binding Studies

Karthikeyan et al. (2017) focused on the binding characteristics of a thiadiazole derivative (a related compound structure) to human serum albumin, providing insights into the pharmacokinetic mechanism. This study underscores the importance of understanding how these compounds interact with biological targets, which is crucial for drug development (Karthikeyan, Bharanidharan, Mani, Srinivasan, Kesherwani, Velmurugan, Aruna, Ganesan, 2017).

properties

IUPAC Name |

(4-acetamidophenyl) 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O7S/c1-13(25)23-15-5-7-16(8-6-15)31-20(26)12-24-21(27)19(32-22(24)28)11-14-4-9-17(29-2)18(10-14)30-3/h4-11H,12H2,1-3H3,(H,23,25)/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINUDTDTBZYPAQ-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)

![3-isopropyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4617703.png)

![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)

![(2-oxo-2-{[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4617717.png)

![3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4617718.png)

![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)

![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)

![1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)

![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)

![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)